BRD4 degrader AT1 is an analogue of MZ1. It shows improved selectivity for BRD4 degradation.
Related Compounds
MZ1
Compound Description: MZ1 is a heterobifunctional PROTAC degrader molecule designed to selectively degrade the bromodomain-containing protein 4 (BRD4) [, , ]. It consists of the BET bromodomain inhibitor JQ1 linked to a Von Hippel-Lindau (VHL) E3 ligase recruiting ligand [, ]. This bifunctional nature allows MZ1 to simultaneously bind BRD4 and VHL, inducing proximity-driven ubiquitination and subsequent proteasomal degradation of BRD4 [, ]. Studies show MZ1 displays potent anti-proliferative activity in various cancer cell lines, including acute myeloid leukemia (AML) and diffuse large B-cell lymphoma [, ].
Relevance: MZ1 serves as the basis for the structure-based design of the more selective BRD4 degrader, AT1 []. Both compounds share the core JQ1 moiety for BRD4 binding. The enhanced selectivity of AT1 is attributed to modifications introduced based on the crystal structure of the MZ1-VHL-BRD4 ternary complex, optimizing interactions within this complex [].
CisMZ1
Compound Description: CisMZ1 is a structurally similar, inactive epimer of the BRD4 degrader MZ1 []. It serves as a negative control in experiments to assess the specific activity of MZ1 []. Unlike MZ1, cisMZ1 does not exhibit significant anti-proliferative activity or induce apoptosis in diffuse large B cell lymphoma cell lines, highlighting the importance of stereochemistry for the biological activity of these degraders [].
Relevance: The comparison with the inactive cisMZ1 emphasizes the importance of the specific stereochemistry in MZ1 and, by extension, in the structurally related AT1, for their potent and selective degradation of BRD4 [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AY 31906 is a high ceiling diuretic with a relative potassium-sparing effect. AY 31906 has been shown to produce significant increases in the fractional excretion of sodium and chloride in dogs at a dose that produces no statistically significant changes in the fractional excretion of potassium, glomerular filtration rate or renal plasma flow.
AZ0108 is an orally bioavailable, potent PARP1,2,6 inhibitor that potently inhibits centrosome clustering and is suitable for in vivo efficacy and tolerability studies. AZ0108 has been utilized as in vitro tools and in vivo probes to investigate the biological consequences of inhibiting centrosome clustering through PARP enzymes. AZ0108 is more selective in its enzyme inhibition profile and effects on cellular pathways and phenotypes. Specifically, AZ0108 inhibits PARPs 1, 2, and 6 with approximately 100-fold selectivity against PARP3 and TNKS1. Consistent with this lack of potencytowards tankyrase, AZ0108 is not active in a DLD-1 Wnt luciferase reporter assay.
AZ-1 is an inducer of ABCA1 and apoE. It enhances ABCA1 activity and decreases P2X7 receptor activity. AZ-1 activates endogenous LXR signaling but shows no direct LXRα or LXRβ agonist activity.